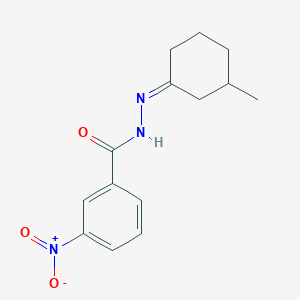
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide, also known as MNHN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide is not fully understood, but it has been proposed that N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been shown to have biochemical and physiological effects on various cell types. In cancer cells, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide induces apoptosis and inhibits cell growth. In normal cells, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been shown to have low toxicity and does not induce apoptosis. N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has also been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and ability to induce apoptosis in cancer cells. However, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has some limitations, including its low solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for the study of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide. One direction is to study the potential applications of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide in other fields, such as agriculture and environmental science. Another direction is to study the structure-activity relationship of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide and its derivatives to improve its anticancer activity. Additionally, the development of new synthesis methods for N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide and its derivatives could lead to the discovery of new compounds with unique properties.
Métodos De Síntesis
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been synthesized using different methods, including the reaction of 3-nitrobenzohydrazide with 3-methylcyclohexanone in the presence of acetic acid and sodium acetate. The reaction mixture was refluxed for several hours, and the product was obtained after purification using column chromatography. Another method involves the reaction of 3-nitrobenzohydrazide with 3-methylcyclohexanone in the presence of p-toluenesulfonic acid as a catalyst. The product was obtained after purification using recrystallization.
Aplicaciones Científicas De Investigación
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In material science, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been used as a precursor for the synthesis of metal nanoparticles. In analytical chemistry, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been used as a reagent for the determination of trace amounts of copper ions in water samples.
Propiedades
IUPAC Name |
N-[(Z)-(3-methylcyclohexylidene)amino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-4-2-6-12(8-10)15-16-14(18)11-5-3-7-13(9-11)17(19)20/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,16,18)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVMCMOSKHKTNU-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5291854.png)
![4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
![3-({3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B5291862.png)
![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)
![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)
![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylcarbonyl]-2(1H)-pyridinone](/img/structure/B5291911.png)
![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)